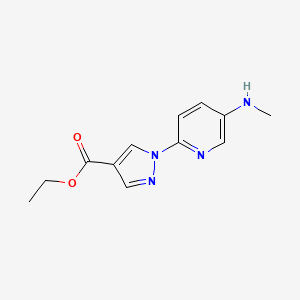
3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Applications
Synthesis of 3,4,5-Trimethoxy Benzaldehyde : A study by Feng (2002) outlines a process involving the reaction of p-hydroxy benzaldehyde with bromine, forming 3,5-bromo-4-hydroxy benzaldehyde. This compound is then converted to 3,4,5-trimethoxy benzaldehyde, illustrating a potential application of related bromo-benzaldehydes in organic synthesis (Yangyu Feng, 2002).
Synthesis of Tetralin Derivatives : Banerjee et al. (2013) demonstrate the use of a similar compound, 3-hydroxy-4-methoxy-benzaldehyde, in the synthesis of tetralin derivatives. This highlights the utility of bromo-benzaldehydes in the synthesis of complex organic compounds (A. K. Banerjee et al., 2013).
Polymer Science Applications
- Copolymerization Studies : Kharas et al. (2016) investigated the copolymerization of styrene with various ethylenes, including bromo-methoxy substituted compounds. These studies demonstrate the relevance of bromo-benzaldehydes in polymer chemistry (G. Kharas et al., 2016).
Biochemical Research
Synthesis of Antimicrobial Compounds : Sherekar et al. (2021) synthesized compounds from bromo- and methoxy-substituted benzaldehydes, which were then evaluated for their antimicrobial activities. This indicates the potential of bromo-benzaldehydes in developing new antimicrobial agents (V. M. Sherekar et al., 2021).
Cubane Cobalt and Nickel Clusters Synthesis : A study by Zhang et al. (2013) involving the synthesis of tetranuclear complexes, including the use of 2-hydroxy-3-methoxy-benzaldehyde, suggests the applicability of bromo-benzaldehydes in the synthesis of metal-organic frameworks and complexes (Shuhua Zhang et al., 2013).
Propiedades
IUPAC Name |
3-bromo-2-(2-methoxyethoxymethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-5-6-15-8-16-11-9(7-13)3-2-4-10(11)12/h2-4,7H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCJTMSWYURBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=C(C=CC=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate](/img/structure/B1405352.png)



